REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:5][CH2:4][CH2:3][C:2]2([CH3:13])[CH3:1]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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CC1(CCOC2=CC=C(C=C12)C)C
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Name
|
|
Quantity
|
5.55 g
|
Type
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reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
|
The succinimide was removed by filtration
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Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C2C(CCOC2=CC1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |